molecular formula C15H23NO3 B496656 N-[2-(4-butoxyphenoxy)ethyl]propanamide

N-[2-(4-butoxyphenoxy)ethyl]propanamide

Cat. No.: B496656
M. Wt: 265.35g/mol
InChI Key: KIFKUMPVMHUQKG-UHFFFAOYSA-N
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Description

N-[2-(4-Butoxyphenoxy)ethyl]propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 4-butoxyphenoxy ethyl group. This compound is characterized by its ether-linked aromatic moiety (4-butoxyphenoxy) and a short alkyl chain (ethyl) connecting to the amide nitrogen. The butoxy group may enhance lipophilicity, while the phenoxy ether could influence electronic properties and metabolic stability .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35g/mol

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]propanamide

InChI

InChI=1S/C15H23NO3/c1-3-5-11-18-13-6-8-14(9-7-13)19-12-10-16-15(17)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17)

InChI Key

KIFKUMPVMHUQKG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Key Substituents Pharmacological Relevance Reference
N-[2-(4-Butoxyphenoxy)ethyl]propanamide 4-Butoxyphenoxy, ethylamide Hypothesized solubility modulation
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl (ibuprofen-like), 3-chlorophenethyl Anti-inflammatory (NSAID derivative)
Tasimelteon Benzofuran, cyclopropylmethyl Melatonin receptor agonist (Non-24 disorder)
2'-Fluoroortho-Fluorofentanyl Fluorophenyl, piperidin-4-yl Opioid receptor agonist (fentanyl analog)
N-[2-(4-Morpholinyl)ethyl]propanamide Morpholine ring Potential CNS or enzyme modulation
AZD3199 (β2-agonist) Naphthyl, hydroxy-thiazole Bronchodilator (β2-adrenoceptor agonist)

Key Observations :

  • Aromatic Substituents: The 4-butoxyphenoxy group in the target compound contrasts with halogenated (e.g., 3-chlorophenethyl in ), fused heterocyclic (e.g., benzofuran in tasimelteon ), or sulfonamide groups (e.g., in ). These variations influence receptor affinity and metabolic pathways.
  • Amide Linkage : All compounds share the propanamide core, but the nitrogen substituent varies significantly, affecting hydrogen-bonding capacity and steric interactions. For example, the ethyl group in the target compound may offer flexibility compared to bulkier substituents like naphthyl in AZD3199 .

Pharmacological Activity and Target Specificity

  • Anti-Inflammatory Derivatives: N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () leverages ibuprofen’s isobutylphenyl group for COX inhibition, while the chlorophenethyl moiety may enhance binding to inflammatory targets .
  • Central Nervous System (CNS) Agents: Tasimelteon’s benzofuran and cyclopropyl groups enable selective melatonin receptor activation . The target compound’s butoxyphenoxy group, being less polar, might favor blood-brain barrier penetration, but this requires validation.
  • Opioid Analogs : 2'-Fluoroortho-Fluorofentanyl () uses fluorophenyl and piperidine groups for µ-opioid receptor binding. The target compound’s ether linkage and absence of a piperidine ring likely preclude opioid activity .

Physicochemical Comparison :

Property This compound N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Tasimelteon
Molecular Weight ~293 g/mol (estimated) 323.8 g/mol 245.32 g/mol
LogP (Lipophilicity) High (butoxy group) Moderate (Cl, isobutyl) Moderate (benzofuran)
Hydrogen Bond Donors 1 (amide NH) 1 1
Key Functional Groups Ether, amide Chlorophenyl, amide, isobutyl Benzofuran, amide

Solubility and Bioavailability :

  • Chlorine in ’s compound may enhance halogen bonding but introduce metabolic stability challenges .

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